3-Tosylquinazolin-4(3H)-one

Regioselective synthesis Sulfonylation Quinazolinone

3‑Tosylquinazolin‑4(3H)‑one is a member of the quinazolin‑4(3H)‑one heterocycle family, distinguished by a p‑toluenesulfonyl (tosyl) substituent at the N‑3 position. Quinazolin‑4(3H)‑ones are privileged scaffolds in medicinal chemistry, with reported activities spanning kinase inhibition, anticonvulsant, anti‑inflammatory, and antimicrobial applications [REFS‑1].

Molecular Formula C15H12N2O3S
Molecular Weight 300.3 g/mol
CAS No. 5465-78-1
Cat. No. B11836689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tosylquinazolin-4(3H)-one
CAS5465-78-1
Molecular FormulaC15H12N2O3S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C15H12N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3
InChIKeyWPJNHZDJFRLNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Tosylquinazolin‑4(3H)‑one (CAS 5465‑78‑1) – Core Structure and Procurement Context


3‑Tosylquinazolin‑4(3H)‑one is a member of the quinazolin‑4(3H)‑one heterocycle family, distinguished by a p‑toluenesulfonyl (tosyl) substituent at the N‑3 position. Quinazolin‑4(3H)‑ones are privileged scaffolds in medicinal chemistry, with reported activities spanning kinase inhibition, anticonvulsant, anti‑inflammatory, and antimicrobial applications [REFS‑1]. The tosyl group introduces unique electronic and steric properties: it is strongly electron‑withdrawing, adds steric bulk, and serves as a latent leaving group in nucleophilic displacement reactions [REFS‑2]. The compound’s molecular formula is C₁₅H₁₂N₂O₃S, molecular weight 300.33 g mol⁻¹, with experimentally derived (predicted) properties including XLogP3 = 2.4, density = 1.36 g cm⁻³, and four hydrogen‑bond acceptor atoms [REFS‑3].

Why 3‑Methyl, 3‑Phenyl, or Unsubstituted Quinazolin‑4(3H)‑ones Cannot Replace the 3‑Tosyl Analog


Simple 3‑alkyl or 3‑aryl quinazolin‑4(3H)‑ones lack the reactive sulfonyl handle that defines the utility of the 3‑tosyl derivative. The C–N bond in 3‑methyl or 3‑phenyl analogs is chemically inert under standard laboratory conditions, preventing further diversification at the N‑3 position. In contrast, the N–SO₂ bond in 3‑tosylquinazolin‑4(3H)‑one is susceptible to nucleophilic displacement by amines, enabling a direct route to 3‑alkylquinazolin‑4(3H)‑ones that is otherwise difficult to achieve regiospecifically [REFS‑1]. Additionally, the tosyl group alters the compound’s lipophilicity (XLogP3 = 2.4) and hydrogen‑bonding capacity (4 H‑bond acceptors) compared with 3‑phenyl (logP ≈ 2.39, 3 H‑bond acceptors) or 3‑methyl (logP ≈ 1.0, 2 H‑bond acceptors) analogs, impacting solubility, chromatographic behavior, and target‑binding potential [REFS‑2][REFS‑3]. The quantitative evidence below demonstrates where these differences translate into measurable advantages.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 3‑Tosylquinazolin‑4(3H)‑one Differentiation


Regioselective N3‑Sulfonylation vs. O‑Sulfonylation – Structural Identity Confirmation

When quinazolin‑4(3H)‑one is treated with p‑toluenesulfonyl chloride, the sulfonyl group is directed exclusively to the N‑3 position, provided the 2‑position is unsubstituted (R² = H). Under identical reaction conditions, the presence of a 2‑alkylsulfanyl or 2‑amino substituent redirects sulfonylation to the carbonyl oxygen, yielding an O‑sulfonylated isomer [REFS‑1]. This regiochemical outcome has been unambiguously established by X‑ray crystallography and 2D‑NMR. For procurement, this means that the N‑3 tosyl substitution pattern is a predictable, structurally confirmed identity, not a mixture of regioisomers.

Regioselective synthesis Sulfonylation Quinazolinone NMR

Tosyl as a Latent Leaving Group – Enabling N3‑Alkylation Unavailable to 3‑Methyl or 3‑Phenyl Analogs

Treatment of 3‑tosylquinazolin‑4(3H)‑one with a primary or secondary amine results in displacement of the tosyl group and formation of the corresponding 3‑alkylquinazolin‑4(3H)‑one. This transformation cannot be performed on 3‑methyl‑ or 3‑phenylquinazolin‑4(3H)‑one because the C–N bond is not labile under the same conditions [REFS‑1]. The reaction proceeds at room temperature and provides a regiospecific route to N3‑substituted derivatives, which are otherwise challenging to access without isomeric mixtures.

Nucleophilic displacement 3‑Alkylquinazolinone Synthetic intermediate Diversification

Physicochemical Profile Differentiation – Lipophilicity and Hydrogen‑Bonding Capacity

The 3‑tosyl substituent confers a distinct physicochemical signature relative to the common 3‑methyl and 3‑phenyl comparators. The 3‑tosyl compound has an XLogP3 of 2.4 and possesses 4 hydrogen‑bond acceptor atoms, compared with logP = 2.39 and 3 H‑bond acceptors for 3‑phenylquinazolin‑4(3H)‑one, and an estimated logP ≈ 1.0 with 2 H‑bond acceptors for 3‑methylquinazolin‑4(3H)‑one [REFS‑1][REFS‑2][REFS‑3]. These differences affect chromatographic retention, solubility in biological assay media, and potential for target‑binding interactions.

Lipophilicity XLogP3 Hydrogen bond acceptors ADME Drug‑likeness

Quinazoline Sulfone Scaffold in Kinase Inhibitor Development – Class‑Level Pharmacological Relevance

Quinazoline sulfones, including 6‑nitro‑7‑tosylquinazolin‑4(3H)‑one, have been explicitly reported as building blocks for asymmetric ether derivatives that inhibit tyrosine kinase and epidermal growth factor receptor (EGFR) signaling pathways [REFS‑1]. While the parent 3‑tosylquinazolin‑4(3H)‑one has not been profiled in quantitative kinase assays, the presence of the quinazoline‑sulfone motif is associated with kinase inhibitory potential. In contrast, simple 3‑alkylquinazolin‑4(3H)‑ones lacking the sulfone group do not share this structural precedent for kinase targeting.

Kinase inhibition EGFR Tyrosine kinase Quinazoline sulfone Cancer

Commercial Availability and Purity Specification – Procurement Benchmarking

3‑Tosylquinazolin‑4(3H)‑one is commercially available from multiple suppliers with a typical purity specification of 97% (HPLC) [REFS‑1]. This purity level is suitable for most synthetic and screening applications without additional purification. In comparison, many custom 3‑substituted quinazolin‑4(3H)‑one analogs are only available through in‑house synthesis, introducing lead time and reproducibility risks.

Purity Procurement Vendor specification Quality control

Application Scenarios Where 3‑Tosylquinazolin‑4(3H)‑one Provides a Defensible Procurement Advantage


Synthesis of 3‑Alkyl‑Diversified Quinazolinone Libraries via Nucleophilic Displacement

Medicinal chemistry teams synthesizing a series of N3‑substituted quinazolin‑4(3H)‑ones can use 3‑tosylquinazolin‑4(3H)‑one as a common intermediate. Reaction with a panel of primary or secondary amines at room temperature to 80 °C directly yields the corresponding 3‑alkyl derivatives in a single step, avoiding the regioisomeric mixtures that often result from direct alkylation of the parent quinazolin‑4(3H)‑one [REFS‑1].

Scaffold for Kinase Inhibitor Lead Generation

The quinazoline‑sulfone motif present in 3‑tosylquinazolin‑4(3H)‑one is structurally related to intermediates used in the synthesis of EGFR and tyrosine kinase inhibitors [REFS‑2]. Although the parent compound itself lacks quantitative kinase profiling, it serves as a viable starting scaffold for structure‑activity relationship (SAR) exploration in kinase‑targeted drug discovery programs.

Physicochemical Property Modulation in Hit‑to‑Lead Optimization

When a hit series based on 3‑phenylquinazolin‑4(3H)‑one requires increased hydrogen‑bond acceptor capacity or a distinct LogP profile, replacement of the 3‑phenyl group with a 3‑tosyl group introduces an additional H‑bond acceptor while maintaining a comparable lipophilicity (XLogP3 = 2.4 for tosyl vs. logP = 2.39 for phenyl) [REFS‑3][REFS‑4]. This substitution can be evaluated computationally and experimentally without altering the core quinazolinone scaffold.

Regioselective Intermediate for 2‑Substituted Quinazolin‑4(3H)‑one Synthesis

The N‑tosyl group can be selectively removed or displaced under mild basic conditions, providing access to 2‑substituted quinazolin‑4(3H)‑ones that are otherwise difficult to prepare regiospecifically [REFS‑1]. This synthetic strategy is particularly valuable for laboratories constructing focused heterocyclic libraries for biological screening.

Quote Request

Request a Quote for 3-Tosylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.